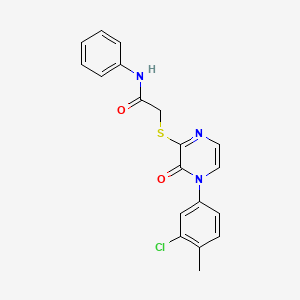

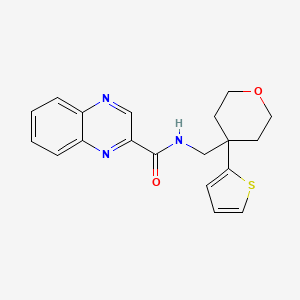

Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are the main source of some drugs and clinical drug candidates .

Synthesis Analysis

Benzofuran-3-carboxylate esters, which include Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate, can be synthesized by various methods . One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Molecular Structure Analysis

The molecular structure of Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate is based on the benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The synthesis of benzofuran-3-carboxylate esters involves various chemical reactions. The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling is one such reaction . Another involves a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .科学的研究の応用

Synthetic Chemistry Applications

Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate related compounds are pivotal in synthetic chemistry for creating novel structures. For instance, the use of diethylaluminum compounds as potent catalysts for polymerization reactions showcases the utility of these compounds in synthesizing new materials with unique properties (Kim et al., 2002). Additionally, the synthesis and reactivity of cyclic esters derived from cyclohexanone derivatives demonstrate the versatility of these compounds in ring-opening polymerization, leading to the creation of hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Materials Science and Engineering

In materials science, the development of functional cyclic esters containing protected groups highlights the importance of such compounds in engineering polymers with specific characteristics. These cyclic esters enable the synthesis of polymers with a range of functionalities, crucial for various applications (Trollsås et al., 2000). Moreover, the employment of ethyl 2-oxocyclohexanecarboxylate as a ligand in copper-catalyzed coupling reactions exemplifies the role of these compounds in facilitating efficient synthetic pathways for N-arylamides, aryl ethers, and aryl thioethers (Lv & Bao, 2007).

Bioconjugation Techniques

In bioconjugation studies, the mechanism of amide formation using carboxylic acid and amine in aqueous media is crucial for understanding how these compounds can be utilized in biological conjugation reactions. This research provides insights into the conditions under which these reactions are most effective, thereby facilitating the development of bioconjugation methods for medical and biochemical applications (Nakajima & Ikada, 1995).

将来の方向性

Benzofuran derivatives, including Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate, have been identified and patented in recent years as promising drug candidates that are at various stages of preclinical and clinical studies . Therefore, future research may focus on further exploring the biological activities and potential applications of these compounds in various aspects of medicine.

作用機序

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s known that benzofuran derivatives can interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight is 19020 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.

Result of Action

Benzofuran derivatives have been shown to have strong biological activities, suggesting that this compound may also have significant molecular and cellular effects .

特性

IUPAC Name |

ethyl 3-(cyclohexanecarbonylamino)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-2-22-18(21)16-15(13-10-6-7-11-14(13)23-16)19-17(20)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHKHIKFXQJJNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2984593.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2984594.png)

![4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2984595.png)

![4-[(4-Bromopyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2984599.png)